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2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

PI3K inhibition Scaffold hopping Kinase inhibitor design

2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide (CAS 852691-85-1) is a low-molecular-weight (316.4 g/mol) imidazo[1,2-c]quinazoline derivative featuring a 2-isopropyl substituent and a sulfanylacetamide side chain at the 5-position. The imidazo[1,2-c]quinazoline core is a privileged scaffold in phosphatidylinositol 3-kinase (PI3K) inhibitor development, exemplified by the clinical compound copanlisib (BAY 80-6946).

Molecular Formula C15H16N4O2S
Molecular Weight 316.38
CAS No. 852691-85-1
Cat. No. B2598754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
CAS852691-85-1
Molecular FormulaC15H16N4O2S
Molecular Weight316.38
Structural Identifiers
SMILESCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N
InChIInChI=1S/C15H16N4O2S/c1-8(2)12-14(21)19-13(18-12)9-5-3-4-6-10(9)17-15(19)22-7-11(16)20/h3-6,8,12H,7H2,1-2H3,(H2,16,20)
InChIKeyFFWCIJWHFOZZCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide (CAS 852691-85-1): A Structurally Distinctive Imidazoquinazoline Scaffold for PI3K-Focused Library Design


2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide (CAS 852691-85-1) is a low-molecular-weight (316.4 g/mol) imidazo[1,2-c]quinazoline derivative featuring a 2-isopropyl substituent and a sulfanylacetamide side chain at the 5-position [1]. The imidazo[1,2-c]quinazoline core is a privileged scaffold in phosphatidylinositol 3-kinase (PI3K) inhibitor development, exemplified by the clinical compound copanlisib (BAY 80-6946) [2]. Unlike the extensively substituted analogs typical of this class, this compound retains a simplified substitution pattern that preserves the core pharmacophore while offering a unique vector for further derivatization through the primary acetamide terminus.

Why 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide Cannot Be Replaced by Generic Imidazoquinazoline Analogs


Imidazo[1,2-c]quinazoline derivatives exhibit steep structure–activity relationships (SAR), where subtle changes at the 2-position, 5-position linker, or acetamide terminus can shift PI3K isoform selectivity, modulate physicochemical properties (logP, solubility), and alter synthetic tractability [1]. The target compound's 2-isopropyl group provides a specific steric and lipophilic profile distinct from the 2-phenyl or 2-butyl variants commonly explored in published PI3K inhibitor series. Additionally, the unsubstituted acetamide (–CH₂CONH₂) at the sulfanyl terminus represents a minimally elaborated handle, enabling clean derivatization without the confounding electronic or steric effects introduced by N-aryl or N-benzyl substituents present in closely related catalog compounds [2]. Substituting this compound with an N-arylated analog would prematurely commit the user to a specific terminal group, potentially masking SAR trends or introducing unwanted off-target interactions that are well-documented for lipophilic amine appendages in kinase inhibitor design.

Quantitative Differentiation of 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide (852691-85-1) vs. Closest Structural Analogs


Core Scaffold Recognition: Imidazo[1,2-c]quinazoline vs. Alternative PI3K Inhibitor Chemotypes

The imidazo[1,2-c]quinazoline core of the target compound is the same scaffold that yielded copanlisib, a pan-Class I PI3K inhibitor with PI3Kα IC₅₀ = 0.5 nM [1]. By contrast, alternative chemotypes such as the thienopyrimidine (e.g., GDC-0941) or triazolopyrimidine cores exhibit different PI3K isoform selectivity profiles and metabolic stability characteristics. Within the imidazoquinazoline class, the 2-isopropyl substitution pattern displayed by this compound maps to the same region that accommodates the 2-amino substituent in copanlisib, establishing the scaffold as a validated starting point for PI3K-focused campaigns.

PI3K inhibition Scaffold hopping Kinase inhibitor design

Physicochemical Property Space: Target Compound vs. N-Arylated Analogs and Copanlisib

The target compound (MW 316.4 g/mol, XLogP3 1.8, HBD 1, HBA 5) occupies a distinct physicochemical space compared to its N-arylated analogs and the clinical benchmark copanlisib. N-(4-chlorophenyl) analog (estimated MW ~427 g/mol, XLogP3 ~4.0, HBD 1) is heavier and more lipophilic. Copanlisib (MW 480.5 g/mol, TPSA 131 Ų, HBD 2) is substantially larger [1][2]. The target compound's lower molecular weight and moderate lipophilicity place it within favorable oral drug-like space (Rule of 5 compliance) while retaining a minimal pharmacophore that can be elaborated in a modular fashion.

Drug-likeness Physicochemical properties Computational ADME

Synthetic Tractability and Derivatization Vector: Free Acetamide vs. N-Substituted Analogs

The target compound bears a primary acetamide (−CH₂CONH₂) at the sulfanyl terminus, providing a free amine handle for direct amide coupling, reductive amination, or sulfonamide formation. This contrasts with the N-aryl, N-benzyl, and N-alkyl analogs that already occupy this vector and require de novo synthesis for each new terminal group [1]. The unsubstituted acetamide enables one-step diversification into hundreds of analogs from a single intermediate, whereas each N-substituted analog constitutes a synthetic endpoint requiring independent synthesis from the 5-sulfanylacetic acid precursor.

Synthetic accessibility Parallel library synthesis Amide coupling

Sulfanyl Linker vs. Direct N-Linked Analogs: Conformational Flexibility and Target Engagement

The 5-position sulfanyl (−S−) linker in the target compound provides greater conformational flexibility (additional rotatable bond) and a different bond angle (C−S−C ~105° vs. C−N−C ~120°) compared to the direct nitrogen-linked analogs that dominate the copanlisib series [1]. This altered vector may orient the acetamide group into distinct subpockets of the PI3K binding site not accessed by N-linked congeners. While direct target engagement data for this specific compound are not publicly available, crystallographic studies on related imidazoquinazolines demonstrate that the 5-position substituent projects toward the solvent-exposed region, where linker length and geometry directly influence isoform selectivity [2].

Linker flexibility Binding mode Entropic penalty

Optimal Application Scenarios for 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide (852691-85-1)


Focused PI3K Inhibitor Library Design Using the Unsubstituted Acetamide Handle

The primary acetamide group of this compound serves as an ideal anchor for parallel amide coupling reactions to generate focused libraries of 50–500 analogs. Researchers can systematically probe the solvent-exposed region of the PI3K binding pocket by coupling diverse carboxylic acids, sulfonyl chlorides, or isocyanates to the free amine. This approach leverages the validated imidazoquinazoline scaffold [1] while enabling rapid SAR around the terminal group without the need for de novo core synthesis for each analog.

Physicochemical Property Optimization Starting from a Low-MW, Rule-of-5-Compliant Scaffold

With MW = 316.4 g/mol and XLogP3 = 1.8 [1], this compound provides a lean starting point for property-driven medicinal chemistry. Teams optimizing for CNS penetration, solubility-limited absorption, or reduced phospholipidosis risk can elaborate the scaffold while monitoring property inflation. This contrasts with campaigns initiating from heavier, more lipophilic N-arylated analogs that already approach developability thresholds.

Probe Molecule Development for PI3K Isoform Selectivity Profiling

The sulfanyl linker at the 5-position offers a distinct trajectory compared to the 5-amino-linked inhibitor series represented by copanlisib [1]. Researchers constructing chemical probes to dissect PI3K isoform biology can use this compound as a precursor to generate affinity reagents (biotin conjugates, fluorescent probes) or to explore selectivity determinants through iterative derivatization.

Scaffold Validation and Competitive Intelligence in PI3K Drug Discovery Programs

Organizations evaluating the imidazoquinazoline chemotype for PI3K inhibition should include this compound as a minimal pharmacophore reference standard. Its structural relationship to the copanlisib scaffold [1] allows benchmarking of new analogs against a clinically precedented core while the unelaborated acetamide enables unambiguous attribution of biological effects to scaffold modifications.

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